Technical Documentation Center

trans-3-Hydroxy-4-methylpiperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-3-Hydroxy-4-methylpiperidine hydrochloride
  • CAS: 176966-88-4

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure & Stereochemistry of trans-3-Hydroxy-4-methylpiperidine HCl

The following technical guide details the molecular structure, stereochemical properties, and synthesis of trans-3-Hydroxy-4-methylpiperidine HCl. Executive Summary Compound Identity: trans-3-Hydroxy-4-methylpiperidine H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, stereochemical properties, and synthesis of trans-3-Hydroxy-4-methylpiperidine HCl.

Executive Summary

Compound Identity: trans-3-Hydroxy-4-methylpiperidine Hydrochloride CAS Number: 374794-74-8 (racemic HCl), 105812-81-5 (related chiral intermediates) Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol

This piperidine derivative serves as a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and opioid antagonists.[1] Its pharmacological value lies in the fixed stereochemical relationship between the hydroxyl hydrogen bond donor at C3 and the hydrophobic methyl group at C4, which dictates ligand-protein binding affinity.

Molecular Architecture & Stereochemistry[1]

Stereochemical Configuration

The "trans" designation refers to the relative orientation of the hydroxyl group at C3 and the methyl group at C4. Unlike planar aromatics, the piperidine ring adopts a chair conformation, creating a dynamic stereochemical environment.

  • Chiral Centers: C3 and C4.[1]

  • Enantiomers: The trans diastereomer exists as a pair of enantiomers:

    • (3R,4S)-3-hydroxy-4-methylpiperidine

    • (3S,4R)-3-hydroxy-4-methylpiperidine

Conformational Analysis (The "Chair" Equilibrium)

The biological activity of this scaffold is driven by its ground-state conformation. In the hydrochloride salt form, the nitrogen is protonated (


), locking the ring into a specific chair geometry to minimize 1,3-diaxial strains.[1]

The Equilibrium:

  • Diequatorial Conformer (Major): Both the C3-OH and C4-Me groups occupy equatorial positions. This is energetically favored as it avoids severe 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

  • Diaxial Conformer (Minor): Both substituents occupy axial positions. This is significantly disfavored (~2.5–3.0 kcal/mol higher in energy) due to steric clash.

Intramolecular Hydrogen Bonding: In the protonated salt, a crucial stabilizing interaction often occurs.[1] The axial ammonium proton (


) can form an intramolecular hydrogen bond with the oxygen of the C3-hydroxyl group. However, this requires the OH to be in an axial or pseudo-axial orientation, or for the ring to twist.[1] In the diequatorial  major conformer, the OH is gauche to the ammonium center, facilitating a stabilizing electrostatic interaction without demanding a ring flip to the diaxial form.

Conformation Start trans-3-Hydroxy-4-methylpiperidine HCl Dieq Diequatorial Conformer (Major) 3-OH (eq) / 4-Me (eq) Start->Dieq Equilibrium (>95%) Diax Diaxial Conformer (Minor) 3-OH (ax) / 4-Me (ax) Start->Diax <5% Interaction Stabilizing Factors: 1. Minimized 1,3-diaxial strain 2. Gauche OH/NH2+ interaction Dieq->Interaction Thermodynamic Driver

Figure 1: Conformational equilibrium favoring the diequatorial geometry.

Synthesis Protocol: The Hydroboration Route

To achieve the trans stereochemistry selectively, one cannot simply reduce 4-methyl-3-pyridinol using catalytic hydrogenation (which predominantly yields the cis isomer due to catalyst surface approach). The most robust method utilizes Hydroboration-Oxidation of the corresponding tetrahydropyridine.

Mechanistic Logic

Hydroboration is a syn-addition of H-B across a double bond.[2][3]

  • Substrate: N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (Double bond at C3-C4).[1]

  • Regioselectivity: Boron adds to the less hindered carbon (C3). Hydrogen adds to C4.[1]

  • Stereochemistry: The Boron and Hydrogen add to the same face (Syn).[2][3][4][5]

  • The Twist: Since a Methyl group already exists at C4, the incoming Hydrogen (adding to C4) pushes the Methyl group to the opposite face relative to the incoming Boron (at C3).

  • Oxidation: Retention of configuration replaces Boron with Hydroxyl.[2][4]

  • Result: The C3-OH and C4-Me end up trans .

Step-by-Step Methodology

Reagents:

  • Substrate: N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine[1]

  • Borane-THF complex (1.0 M)

  • Sodium Hydroxide (3M aq)

  • Hydrogen Peroxide (30%)

  • Pd/C (10%) for deprotection[6]

  • HCl in Dioxane (4M)

Protocol:

  • Hydroboration:

    • Cool a solution of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous THF to 0°C under nitrogen.

    • Dropwise add

      
       (1.1 eq). Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
      
    • Checkpoint: Absence of starting alkene by TLC.

  • Oxidation:

    • Cool mixture to 0°C. Carefully quench with water.

    • Add NaOH (3M, 3.0 eq) followed by slow addition of

      
       (30%, 3.0 eq). Caution: Exothermic. 
      
    • Stir at 50°C for 1 hour to ensure complete oxidation of the organoborane.

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purify via flash chromatography (SiO2, Hexane/EtOAc) to isolate trans-1-benzyl-3-hydroxy-4-methylpiperidine.

  • Debenzylation & Salt Formation:

    • Dissolve intermediate in MeOH. Add Pd/C (10 wt%).

    • Hydrogenate at 40 psi

      
       for 12 hours. Filter through Celite.[1]
      
    • Treat the filtrate with 4M HCl in Dioxane. Evaporate solvent to yield trans-3-Hydroxy-4-methylpiperidine HCl as a white crystalline solid.

Characterization & Validation Data

To validate the trans stereochemistry, researchers must rely on


 NMR coupling constants (

-values).[1]
NMR Validation Criteria

In the major diequatorial conformer, the proton at C3 (


) is axial . The proton at C4 (

) is also axial .
NucleusSignalMultiplicityCoupling Constant (

)
Structural Interpretation
H3 (Carbinol) ~3.4 - 3.8 ppmddd (Multiplet)

Large coupling indicates anti-periplanar relationship between H3 and H4, confirming trans-diequatorial orientation.
H4 (Methine) ~1.3 - 1.5 ppmMultiplet-Axial orientation.
4-Me ~0.95 ppmDoublet

Equatorial methyl group.

Self-Validating Check: If the product were cis, H3 would be equatorial (assuming 4-Me stays equatorial). The coupling


 would be small (2–5 Hz).[1] Observation of a large ~10 Hz coupling at the carbinol proton is the definitive proof of trans stereochemistry. 

References

  • Brown, H. C.; Zweifel, G. "Hydroboration.[1] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link (Foundational mechanism for trans-selective hydroboration).

  • Zimmerman, D. M.; et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors." Journal of Medicinal Chemistry, 1993 , 36(20), 2833–2841.[1] Link (Demonstrates pharmacological relevance of trans-3,4-piperidine scaffolds).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23395548, trans-4-Methylpiperidin-3-ol hydrochloride." PubChem, 2024 .[1] Link (Verification of CAS and Identity).

  • Kozikowski, A. P.; et al. "Synthesis of 3,4-Disubstituted Piperidines via Hydroboration."[1] Organic Letters, 2000 , 2(23), 3679–3681.[1] (Methodology for stereoselective piperidine functionalization).

Sources

Exploratory

solubility profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride in water vs organic solvents

Topic: Solubility Profile of trans-3-Hydroxy-4-methylpiperidine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2] Executive Summary tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of trans-3-Hydroxy-4-methylpiperidine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary

trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS: 374794-74-8) represents a critical chiral building block in the synthesis of piperidine-based therapeutics, including Janus kinase (JAK) inhibitors and various GPCR ligands.[1][2] Its utility in medicinal chemistry is defined by its stereochemical rigidity and dual-functional handles (secondary amine and secondary alcohol).[1][2]

Understanding the solubility profile of this salt is not merely a matter of documentation but a prerequisite for efficient process design—specifically in recrystallization (purification) , reaction solvent selection , and extraction workups . This guide synthesizes the physicochemical behavior of the hydrochloride salt, providing a predictive solubility landscape and a self-validating protocol for precise determination.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must analyze the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Structural Composition: The molecule consists of a piperidine ring (lipophilic core), a methyl group (hydrophobic), a hydroxyl group (H-bond donor/acceptor), and a hydrochloride counterion (ionic).[1][2]

  • The Chloride Effect: As a hydrochloride salt, the lattice energy is significantly higher than that of the free base. This mandates the use of high-dielectric solvents (water, methanol) to overcome the ionic interactions within the crystal lattice.[1][2]

  • The Hydroxyl Effect: The C3-hydroxyl group enhances solubility in protic solvents (alcohols) compared to a simple methylpiperidine, but it also increases the lattice energy via intermolecular Hydrogen bonding, potentially reducing solubility in aprotic polar solvents like acetone or acetonitrile compared to non-hydroxylated analogs.[2]

Solubility Profile: Water vs. Organic Solvents[2]

The following data summarizes the solubility behavior derived from structural analogs and standard amine-hydrochloride physicochemical properties.

Table 1: Solubility Landscape
Solvent ClassSolventSolubility RatingMechanistic InsightApplication
Aqueous Water (pH 7)High (>100 mg/mL)High dielectric constant (

) stabilizes the dissociated ions (

and

).[1][2]
Stock solutions, aqueous workup phases.[2]
Polar Protic MethanolHigh Strong solvation of both the cation and the chloride ion; H-bonding with the C3-OH group.[1][2]Reaction solvent, primary solvent for recrystallization.
EthanolModerate - High Slightly lower dielectric constant than MeOH; solubility decreases as temperature drops.[1][2]Ideal for Recrystallization (often with an antisolvent).[2]
Isopropanol (IPA)Moderate Steric bulk reduces solvation efficiency.[1][2]Good candidate for cooling crystallization.[2]
Polar Aprotic DMSO / DMFHigh High dipole moment solvates the cation effectively.Library storage; reactions requiring high T.
AcetonitrileLow Poor anion (

) solvation leads to tight ion pairing and precipitation.[1][2]
Antisolvent for crystallization.[2]
AcetoneLow Similar to acetonitrile; often used to crash out HCl salts.[2]Antisolvent.[2]
Chlorinated Dichloromethane (DCM)Low - Negligible Low dielectric constant (

) cannot overcome lattice energy of the salt.[1][2]
Extraction Failure Risk: Do not use for extracting the salt; use for the free base.
Non-Polar Ethyl AcetateInsoluble Insufficient polarity to solvate the ionic pair.Antisolvent; washing impurities.[2]
Hexane / HeptaneInsoluble Completely lacks interactions with the ionic salt.[2]Antisolvent; washing grease/oils.[2]

Experimental Protocols

As specific batch-to-batch variations (polymorphs, particle size) affect dissolution rates, "book values" should never replace empirical data.[1][2] The following protocols allow you to generate precise solubility curves for your specific lot.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation concentration (


) in a specific solvent at ambient temperature (

).
  • Preparation: Weigh approximately 100 mg of trans-3-Hydroxy-4-methylpiperidine HCl into a 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments.[2]
    
  • Equilibration:

    • Sonicate for 5 minutes after each addition.

    • Vortex for 1 minute.

    • Critical Step: If the solid dissolves completely, add more solid until a persistent suspension is formed (ensuring saturation).

  • Agitation: Place the vial on an orbital shaker at

    
     for 24 hours.
    
  • Filtration: Filter the supernatant using a 0.45

    
     PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum ( < 1 mbar) for 4 hours.

  • Calculation:

    
    
    
Protocol B: Visual Solvent Screening (For Recrystallization Design)

Objective: Identify the optimal Solvent/Antisolvent pair.

  • Place 50 mg of the salt into a test tube.[2]

  • Add Solvent A (e.g., Methanol) dropwise with heating until dissolved.[2]

  • Add Solvent B (e.g., Et2O or EtOAc) dropwise until cloudiness persists.[2]

  • Heat to redissolve.[2]

  • Allow to cool slowly to Room Temperature (RT), then

    
    .
    
  • Success Criteria: Formation of defined crystals (needles/prisms) rather than an amorphous oil or powder.

Visualizing the Workflow

Figure 1: Solubility Screening & Solvent Selection Logic

This diagram outlines the decision-making process for selecting solvents based on the intended application (Reaction vs. Purification).[1][2]

SolubilityLogic Start Start: trans-3-Hydroxy-4-methylpiperidine HCl Goal Define Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification / Isolation Goal->Purify Cleanup Extract Extraction (Workup) Goal->Extract Isolation PolarProtic Polar Protic (MeOH, EtOH) High Solubility Rxn->PolarProtic Standard PolarAprotic Polar Aprotic (DMF, DMSO) High Solubility Rxn->PolarAprotic If High T needed Recryst Recrystallization Strategy Purify->Recryst SingleSolvent Single Solvent: Hot EtOH or IPA Recryst->SingleSolvent Moderate Solubility MultiSolvent Solvent/Antisolvent: Dissolve in MeOH -> Add EtOAc/Ether Recryst->MultiSolvent High Solubility SaltForm Keep as Salt? Stay in Aqueous Layer Extract->SaltForm Soluble in Water FreeBase Convert to Free Base? (Add NaOH/K2CO3) Extract->FreeBase Target Organic Phase DCM_Extract Extract into DCM/EtOAc FreeBase->DCM_Extract

Caption: Decision matrix for solvent selection based on the physicochemical state of the piperidine derivative.

Strategic Application Notes

The "Oil-Out" Phenomenon

A common issue with 3-hydroxypiperidines is their tendency to "oil out" (separate as a liquid phase) rather than crystallize during recrystallization.[1][2]

  • Cause: The high solubility in the primary solvent and the presence of the hydroxyl group can lead to supersaturation that bypasses nucleation.

  • Solution: Use a "seeded cooling" protocol. Dissolve in hot Ethanol, cool to near-saturation, add a seed crystal of the pure compound, and then slowly add the antisolvent (EtOAc or MTBE).

Extraction Efficiency

Do not attempt to extract the hydrochloride salt from water into Dichloromethane (DCM) or Ethyl Acetate. The partition coefficient (


) at acidic pH is extremely low (< -1.0).[1][2]
  • Correct Protocol: Basify the aqueous layer to pH > 10 using saturated

    
     or 
    
    
    
    . This deprotonates the amine (forming the free base), rendering it lipophilic and easily extractable into DCM (
    
    
    ).[1][2]
Hygroscopicity

Hydrochloride salts of hydroxylated amines are often hygroscopic.[2]

  • Handling: Store under nitrogen/argon.

  • Impact on Solubility: Absorbed water can drastically alter solubility in organic solvents (e.g., wet acetone may dissolve the salt, whereas dry acetone precipitates it). Always use anhydrous solvents for accurate solubility screening.[2]

References

  • PubChem. Compound Summary: Piperidine Hydrochloride Salts (Physicochemical Properties). [Link][2]

  • Black, S. N., et al. "Structure, Solubility, and Crystallization of Pharmaceutical Salts." Organic Process Research & Development, 2007.[3] (General principles of amine salt solubility). [Link]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Authoritative text on salt selection and solubility). [Link][1][2]

Sources

Foundational

Technical Guide: Ionization &amp; pKa Profile of trans-3-Hydroxy-4-methylpiperidine HCl

This guide details the physicochemical profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a critical chiral building block (notably in the synthesis of Janus kinase inhibitors like Tofacitinib). The following a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a critical chiral building block (notably in the synthesis of Janus kinase inhibitors like Tofacitinib).

The following analysis synthesizes structure-activity relationships (SAR), calculated electronic effects, and standard potentiometric protocols to provide a definitive reference for its ionization behavior.

Executive Summary

  • Compound: trans-3-Hydroxy-4-methylpiperidine hydrochloride

  • CAS: 374794-74-8 (HCl salt), 6859-99-0 (Generic 3-OH piperidine ref)

  • Primary pKa (Conjugate Acid): 9.6 ± 0.3 (Estimated via SAR & Hammett correlation)[1]

  • Physiological State (pH 7.4): >99% Cationic (Protonated)[1]

  • Solubility Profile: Highly soluble in aqueous media as the hydrochloride salt; free base partitions into organic solvents (DCM, EtOAc) at pH > 11.[1]

Structural Analysis & Electronic Effects

To understand the ionization of this molecule, one must deconstruct the electronic influence of its substituents on the piperidine nitrogen.

The Piperidine Core

Unsubstituted piperidine has a pKa of approximately 11.22 . It is a strong secondary amine base. Any deviation from this value in derivatives is driven by inductive (


) and steric effects of substituents.[1]
The 4-Methyl Group (+I Effect vs. Sterics)
  • Effect: Negligible to slight increase.

  • Mechanism: The methyl group at position 4 exerts a weak electron-donating inductive effect (+I), which theoretically stabilizes the positive charge on the ammonium cation. However, experimental data for 4-methylpiperidine (pKa 11.23) shows this is offset by minor steric hindrance to solvation.[1]

  • Net Impact:

    
    
    
The 3-Hydroxy Group (-I Effect & Stereochemistry)
  • Effect: Significant decrease.

  • Mechanism: The hydroxyl group is a strong electron-withdrawing group (EWG) via the

    
    -bond (-I effect). This reduces the electron density on the nitrogen lone pair, making it less available for protonation.
    
  • Stereochemical Nuance (Crucial): In the trans-isomer, the bulky 4-methyl group dictates the chair conformation, locking the ring such that the methyl is equatorial to minimize 1,3-diaxial strain. Consequently, the trans-3-hydroxyl group also adopts an equatorial orientation.

    • Literature Insight: Research indicates that equatorial hydroxyl groups in piperidines decrease basicity more effectively than axial groups due to better orbital alignment for inductive withdrawal (approx.[1]

      
       to -1.6 units).
      
  • Net Impact:

    
    
    
Calculated pKa Derivation



[1]
Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydrochloride salt (cation) and the free base.[1]

Ionization Salt Protonated Cation (pH < 9.6) Soluble in Water Base Neutral Free Base (pH > 9.6) Lipophilic / Organic Soluble Salt->Base  - H+ (OH- added)   Base->Salt  + H+ (HCl added)  

Figure 1: The equilibrium shifts to the neutral free base only under strongly basic conditions (pH > 10).[1]

Experimental Protocol: Potentiometric Titration

For drug development, exact experimental values are superior to estimates. The Potentiometric Titration method is the gold standard for determining pKa values of piperidine derivatives.

Principle

The pKa is determined by titrating the acidic hydrochloride salt with a standardized strong base (NaOH).[1] The inflection point of the pH vs. Volume curve corresponds to the pKa.[2]

Materials
  • Analyte: 50 mg trans-3-Hydroxy-4-methylpiperidine HCl (High purity >98%).

  • Titrant: 0.1 N NaOH (Standardized against KHP).

  • Solvent: Carbonate-free Deionized Water (degassed).[1]

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Dissolve Dissolve 50mg Sample in 50mL 0.15M KCl (degassed) Start->Dissolve Calibrate Calibrate Electrode (pH 4.01, 7.00, 10.01) Dissolve->Calibrate Concurrent Titrate Titrate with 0.1N NaOH (Increments: 0.05 mL) Calibrate->Titrate Measure Record pH after each addition (Wait for stability) Titrate->Measure Measure->Titrate Loop until pH 12 Plot Plot First Derivative (dpH/dV) Measure->Plot End Point Reached Calc Calculate pKa (pH at inflection point) Plot->Calc

Figure 2: Workflow for precise potentiometric determination of pKa.

Data Processing (Bjerrum Method)

Since the molecule is a mono-protic weak acid (in its salt form), the pKa is calculated using the Henderson-Hasselbalch approximation at the half-equivalence point:



At 50% neutralization, 

, therefore

.[1]

Pharmaceutical Implications[1][2][3][4][5]

Solubility & Salt Selection
  • Acidic pH (Stomach pH 1.2): The molecule is 100% protonated.[1] High solubility.

  • Systemic pH (Blood pH 7.4):

    • 
       (7.4 < 9.6).[1]
      
    • The molecule remains >99% ionized.

    • Implication: It will not passively cross membranes easily unless utilizing a transporter or if the small fraction of free base is rapidly depleted (sink conditions).[1]

  • Basic Workup (Synthesis): To extract the free base into an organic layer (e.g., Dichloromethane), the aqueous phase must be adjusted to pH > 11.6 (pKa + 2 units) to ensure >99% conversion to the neutral species.[1]

LogD Profile
pHSpecies DominancePredicted LogDSolubility
2.0 Cation (

)
-2.5 (Hydrophilic)High (Water)
7.4 Cation (

)
-1.8High (Water)
10.0 Mixed (50:[1]50)0.2Moderate
12.0 Neutral (

)
1.4 (Lipophilic)High (Organic)

References

  • ChemicalBook. (2024).[1] 4-Methylpiperidine Properties and pKa Data. Retrieved from [1]

  • Jensen, H. H., et al. (2017).[1] On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring. Organic & Biomolecular Chemistry. (Discusses the -I effect of equatorial OH on piperidine basicity). Retrieved from [1]

  • PubChem. (2024).[1] Trans-3-Hydroxy-4-methylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [1]

  • Zafar, S., et al. (2014).[1] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration. Pakistan Journal of Pharmaceutical Sciences. (Protocol validation). Retrieved from

  • Pfizer Inc. (2012).[1] Tofacitinib Citrate (Xeljanz) Prescribing Information. (Contextual data on Tofacitinib intermediates). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

trans-3-Hydroxy-4-methylpiperidine hydrochloride in the synthesis of Janus kinase (JAK) inhibitors

An Application Guide to the Strategic Use of trans-3-Hydroxy-4-methylpiperidine hydrochloride in the Synthesis of Janus Kinase (JAK) Inhibitors Abstract The Janus kinase (JAK) family of enzymes represents a critical node...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of trans-3-Hydroxy-4-methylpiperidine hydrochloride in the Synthesis of Janus Kinase (JAK) Inhibitors

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to a host of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a landmark class of therapeutics. A key structural motif in several potent JAK inhibitors is the substituted piperidine ring, which plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase. This guide provides an in-depth examination of trans-3-Hydroxy-4-methylpiperidine hydrochloride, a pivotal chiral building block, focusing on its application in the synthesis of clinically significant JAK inhibitors like Tofacitinib. We will explore the underlying principles of the JAK-STAT pathway, the strategic importance of the piperidine scaffold, and provide detailed, field-tested protocols for its incorporation into advanced pharmaceutical intermediates.

The Scientific Imperative: Targeting the JAK-STAT Pathway

The JAK-signal transducer and activator of transcription (STAT) pathway is a primary communication channel, translating extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2] This pathway is integral to regulating immunity, cell proliferation, and differentiation.[2][3] The signaling cascade consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a STAT protein.[1][3]

The process is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[2] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate each other (autophosphorylation) and activate their kinase function. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate gene expression.[3][5] Dysregulation of this pathway is a known driver of various immune-mediated disorders, making JAKs prime targets for therapeutic intervention.[1][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L 1. Binding & Dimerization Receptor_R Receptor Cytokine->Receptor_R JAK_L JAK STAT1 STAT Receptor_L->STAT1 3. STAT Recruitment JAK_R JAK STAT2 STAT Receptor_R->STAT2 JAK_L->Receptor_L P JAK_L->JAK_R 2. Autophosphorylation (Activation) JAK_L->STAT1 JAK_R->Receptor_R P JAK_R->STAT2 P STAT_dimer STAT Dimer (pSTAT-pSTAT) DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer Transcription Gene Transcription DNA->Transcription 7. Regulation of Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

The Building Block: Properties of trans-3-Hydroxy-4-methylpiperidine hydrochloride

The choice of starting materials is paramount in pharmaceutical synthesis, dictating efficiency, cost, and the stereochemical purity of the final active pharmaceutical ingredient (API). trans-3-Hydroxy-4-methylpiperidine hydrochloride is a specialized chiral intermediate valued for its specific stereochemistry, which is essential for the biological activity of certain JAK inhibitors.[6]

The trans configuration of the hydroxyl and methyl groups at the 3 and 4 positions, respectively, provides a rigid, well-defined scaffold. This stereochemical arrangement is critical for establishing the necessary interactions within the kinase binding site.[7] The hydrochloride salt form enhances the compound's stability and simplifies handling and storage.

PropertyValueSource
Chemical Name (3S,4R)-4-methyl-3-piperidinol hydrochloride
Synonym trans-3-Hydroxy-4-methylpiperidine hydrochloride
CAS Number 374794-74-8
Molecular Formula C₆H₁₄ClNO[8]
Molecular Weight 151.64 g/mol [8]
Physical Form Yellow to Brown Solid
Storage Refrigerator

Application in Synthesis: The Tofacitinib Case Study

Tofacitinib (CP-690,550) is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[9][10] Its structure features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine moiety.[10] The synthesis of this crucial fragment frequently originates from precursors like trans-3-Hydroxy-4-methylpiperidine. Although many published routes involve chiral resolution of a racemic mixture, asymmetric syntheses utilizing chiral precursors are highly sought after to improve efficiency.[6]

The following section outlines a generalized, multi-step protocol derived from established synthetic strategies to illustrate how trans-3-Hydroxy-4-methylpiperidine hydrochloride can be elaborated into a key intermediate for Tofacitinib.

Tofacitinib_Synthesis_Workflow start trans-3-Hydroxy-4- methylpiperidine HCl step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-trans-3-hydroxy- 4-methylpiperidine step1->intermediate1 step2 Step 2: Activation of Hydroxyl (e.g., MsCl, TsCl) intermediate1->step2 intermediate2 Activated Ester Intermediate (e.g., Mesylate) step2->intermediate2 step3 Step 3: SN2 Displacement with Methylamine intermediate2->step3 intermediate3 (3R,4R)-N-Boc-3-(methylamino) -4-methylpiperidine step3->intermediate3 step4 Step 4: SNAr Coupling with 4-chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine intermediate3->step4 intermediate4 Coupled Protected Intermediate step4->intermediate4 step5 Step 5: Deprotection (Tosyl and Boc groups) intermediate4->step5 intermediate5 N-[(3R,4R)-4-methylpiperidin-3-yl] -N-methyl-7H-pyrrolo[2,3-d] pyrimidin-4-amine step5->intermediate5 step6 Step 6: Final Acylation (e.g., Ethyl Cyanoacetate) intermediate5->step6 end Tofacitinib step6->end

Caption: General synthetic workflow from the piperidine starting material to Tofacitinib.

Protocol 1: Preparation of N-Protected Piperidine Intermediate

Rationale: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Materials:

  • trans-3-Hydroxy-4-methylpiperidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend trans-3-Hydroxy-4-methylpiperidine hydrochloride (1.0 eq) in DCM.

  • Add a base such as triethylamine (2.2 eq) to the suspension and stir until the starting material dissolves. This step neutralizes the hydrochloride salt, liberating the free base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of the Key Amino-Piperidine Moiety

Rationale: The synthesis of Tofacitinib requires a 3-methylamino group. This protocol details the conversion of the 3-hydroxyl group to the required amine via a two-step process: activation of the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with methylamine. The inversion of stereochemistry at the C3 position during the Sₙ2 reaction is critical to achieve the desired (3R,4R) configuration from a (3S,4R) precursor.

Part A: Mesylation (Activation of the Hydroxyl Group)

Materials:

  • N-Boc-trans-3-hydroxy-4-methylpiperidine (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, wash the reaction mixture with cold water, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting mesylate is often unstable and should be used immediately in the next step without further purification.

Part B: Nucleophilic Substitution with Methylamine

Materials:

  • Crude mesylate intermediate (from Part A)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Acetonitrile or THF as solvent

Procedure:

  • Dissolve the crude mesylate (1.0 eq) in a suitable solvent like acetonitrile.

  • Add an excess of methylamine solution (5-10 eq) at room temperature.

  • Seal the reaction vessel and heat to 50-70 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude N-Boc-(3R,4R)-3-(methylamino)-4-methylpiperidine. Purify via column chromatography.

Protocol 3: Coupling and Final Elaboration

Rationale: The final steps involve coupling the chiral piperidine fragment with the heterocyclic core of the drug, followed by deprotection and acylation to install the cyanoacetyl group. A nucleophilic aromatic substitution (SₙAr) is a common method for the coupling step.[9]

Materials:

  • N-Boc-(3R,4R)-3-(methylamino)-4-methylpiperidine (from Protocol 2)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected version, e.g., tosyl-protected)

  • A suitable base (e.g., K₂CO₃ or DIPEA)

  • A polar aprotic solvent (e.g., DMSO, DMF, or Dioxane)

  • Reagents for deprotection (e.g., TFA for Boc; NaOH for Tosyl)

  • Ethyl cyanoacetate or cyanoacetic acid with a coupling agent (e.g., DCC, DIC)[11]

Procedure (Generalized):

  • Coupling: Dissolve the protected amino-piperidine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a solvent like DMSO. Add a base such as K₂CO₃ (2.0 eq) and heat the mixture (e.g., to 100-120 °C) until the reaction is complete (monitor by LC-MS). Work-up typically involves dilution with water and extraction with an organic solvent.

  • Deprotection: If protecting groups were used (e.g., Boc and/or Tosyl), they must be removed. Boc groups are typically cleaved with trifluoroacetic acid (TFA) in DCM. Tosyl groups can be removed under basic conditions (e.g., aqueous NaOH).[12] This yields the core intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[11]

  • Acylation: React the deprotected intermediate with a cyanoacetylating agent. One method involves using cyanoacetic acid in the presence of a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[11] An alternative one-pot method involves debenzylation (if a benzyl protecting group was used instead of Boc) followed by condensation with ethyl cyanoacetate.[12]

  • Purification: The final product, Tofacitinib, is purified by crystallization or column chromatography to achieve pharmaceutical-grade purity.

Conclusion

trans-3-Hydroxy-4-methylpiperidine hydrochloride is a high-value, strategic starting material in the synthesis of complex pharmaceuticals, most notably the JAK inhibitor Tofacitinib. Its defined stereochemistry is a critical design element that translates directly to the therapeutic efficacy of the final molecule. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this key building block. Understanding the causality behind each synthetic step—from protection and stereoinversion to final coupling—is essential for the successful, efficient, and scalable production of this important class of medicines.

References

  • JAK-STAT Signaling Pathway - Creative Diagnostics. [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes. [Link]

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - Frontiers. [Link]

  • Mechanisms of JAK-STAT Signaling Pathways in Cancer - BPS Bioscience. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google P
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC. [Link]

  • Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - MDPI. [Link]

  • WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google P
  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]

  • Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed. [Link]

  • An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine | Request PDF - ResearchGate. [Link]

  • Asymmetric Total Synthesis of Tofacitinib | Request PDF - ResearchGate. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - OUCI. [Link]

  • Starting material to obtain the substituted piperidine moiety. - ResearchGate. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. [Link]

  • CN107365312B - A new method for preparing Oclacitinib - Google P
  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]

  • WO2002053537A1 - Process for preparing (±)
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Synthesis of Tofacitinib - 中国医药工业杂志. [Link]

  • Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed. [Link]

  • Tofacitinib. [Link]

  • trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem. [Link]

  • 4-Hydroxy-N-methylpiperidine - the NIST WebBook. [Link]

  • Oclacitinib - Wikipedia. [Link]

  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. - ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Stability of trans-3-Hydroxy-4-methylpiperidine Hydrochloride

Introduction Welcome to the technical support resource for trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS 374794-74-8). This molecule is a valuable chiral building block in pharmaceutical development, where mainta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for trans-3-Hydroxy-4-methylpiperidine hydrochloride (CAS 374794-74-8). This molecule is a valuable chiral building block in pharmaceutical development, where maintaining stereochemical integrity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

This guide addresses a critical challenge encountered by researchers: the propensity for racemization or epimerization of this compound, particularly when subjected to thermal stress. Loss of the specific trans configuration can lead to the formation of diastereomeric impurities, complicating synthesis, purification, and biological activity. This document provides in-depth answers, troubleshooting workflows, and validated protocols to help you diagnose, quantify, and prevent stereochemical degradation during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are racemization and epimerization, and why are they a concern for this specific molecule?

Answer: Chirality is a key feature of trans-3-Hydroxy-4-methylpiperidine, which has two stereocenters at the C3 and C4 positions.

  • Epimerization is the change in the stereochemical configuration at only one of several stereocenters in a molecule. In this case, epimerization at either C3 or C4 would convert the desired trans-diastereomer into the undesired cis-diastereomer.

  • Racemization is the process that leads to a 1:1 mixture of enantiomers.[4] For a molecule with multiple stereocenters, this term is often used more broadly to describe the loss of stereochemical purity.

This is a critical concern because the biological activity of a drug is often highly specific to a single stereoisomer.[5] The formation of an inactive or, worse, a harmful stereoisomer can compromise the entire drug development process. The trans isomer and its enantiomerically pure forms are often the starting point for complex syntheses, and maintaining this configuration is essential.[6][7]

Q2: What is the most likely mechanism for the loss of stereochemical integrity when heating trans-3-Hydroxy-4-methylpiperidine hydrochloride?

Answer: While several pathways can exist, the most probable mechanism for epimerization under thermal stress, especially given the hydrochloride salt form, involves acid-catalyzed processes. The acidic nature of the hydrochloride salt in solution can facilitate reactions that temporarily destroy a stereocenter, allowing it to reform as a mixture of configurations.

A plausible pathway is an acid-catalyzed dehydration-rehydration mechanism at the C3 position.

  • Protonation of the Hydroxyl Group: The hydroxyl group at C3 is protonated by an available proton (from the HCl salt or solvent), turning it into a good leaving group (-OH₂⁺).

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group leaves as a water molecule, generating a planar carbocation intermediate at C3. This step destroys the stereochemistry at this center.

  • Nucleophilic Attack by Water: A water molecule (acting as a nucleophile) can then attack the planar carbocation from either face with roughly equal probability.

  • Formation of a Stereoisomeric Mixture: This non-specific attack results in a mixture of both the original trans isomer and the newly formed cis isomer, leading to epimerization.

A patent for a related compound, N-benzyl-3-hydroxypiperidine, describes racemization under conditions of strong base and high temperature , suggesting that deprotonation of the C-H bond adjacent to the hydroxyl group can also lead to a loss of stereochemistry.[8] However, for the hydrochloride salt, acid-catalyzed pathways are the more immediate concern.

G cluster_0 Proposed Acid-Catalyzed Epimerization at C3 A trans-Isomer (Protonated Amine) B Protonated Hydroxyl (Good Leaving Group) A->B + H⁺ C Planar Carbocation Intermediate at C3 (Loss of Stereochemistry) B->C - H₂O D Mixture of cis and trans Isomers (Epimerization) C->D + H₂O (Attack from either face)

Caption: Proposed mechanism for acid-catalyzed epimerization.

Q3: What experimental factors are most likely to accelerate epimerization/racemization?

Answer: Several factors can increase the rate of stereochemical degradation:

  • High Temperature: Thermal energy increases reaction rates exponentially. The higher the temperature, the faster the rate of epimerization.[9][10][11]

  • pH (Acidity/Basicity): As the compound is a hydrochloride salt, it will generate an acidic environment in many solvents. Excessively low pH can accelerate acid-catalyzed mechanisms. Conversely, very high pH (strong base) can also promote racemization through a different deprotonation mechanism.[8] There is likely a pH "sweet spot" for stability.

  • Solvent Type: Protic solvents (like water, methanol, ethanol) can participate directly in proton transfer and may act as nucleophiles in dehydration-rehydration pathways, accelerating racemization. Aprotic solvents may offer greater stability.

  • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can catalyze degradative pathways.

Q4: How can I accurately detect and quantify the extent of epimerization?

Answer: The gold standard for analyzing and quantifying stereoisomers (both enantiomers and diastereomers) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[12][13][14]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different speeds and thus elute at different times.[15] This allows for their separation and individual quantification.

  • Common Columns: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® and Chiralcel® series) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.

  • Detection: Standard UV detection is typically sufficient if the molecule has a chromophore, although for this specific molecule, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary for high sensitivity.

Developing a robust analytical method is the first and most critical step in addressing a stability issue, as it allows you to accurately measure the impact of any changes you make to the process.[16][17]

Troubleshooting Guide: Loss of Chiral Purity

This workflow is designed to help you systematically diagnose and solve issues related to the loss of stereochemical integrity of trans-3-Hydroxy-4-methylpiperidine hydrochloride upon heating.

G cluster_variables Controlled Experiments cluster_solutions Implement Corrective Actions start Problem: Loss of Chiral Purity (e.g., cis-isomer detected) step1 Step 1: Confirm with Validated Chiral Analytical Method (e.g., Chiral HPLC) start->step1 step2 Step 2: Isolate Key Variables. Run controlled stability studies. step1->step2 var_temp Temperature Study: Test at lower temperatures (e.g., 40°C, 60°C, 80°C) step2->var_temp var_ph pH Study: Buffer solution at different pH values (e.g., pH 4, 7, 9) step2->var_ph var_solvent Solvent Study: Test in different solvents (e.g., Toluene, Acetonitrile, Water) step2->var_solvent step3 Step 3: Analyze Data. Identify primary cause. var_temp->step3 var_ph->step3 var_solvent->step3 sol_temp Temperature is the root cause: Reduce process temperature. Is a lower temp feasible? step3->sol_temp High correlation with temperature sol_ph pH is the root cause: Adjust and buffer the reaction pH to the most stable range. step3->sol_ph High correlation with pH sol_solvent Solvent is the root cause: Switch to a less reactive solvent (e.g., aprotic). step3->sol_solvent High correlation with solvent end_node Solution: Optimized Conditions Achieved. Chiral Purity Maintained. sol_temp->end_node sol_ph->end_node sol_solvent->end_node

Caption: Troubleshooting workflow for chiral purity issues.

Detailed Experimental Protocols
Protocol 1: Chiral Stability Study Design

This protocol outlines a systematic approach to evaluate the stability of your compound under various conditions.

Objective: To determine the conditions of temperature, pH, and solvent that minimize the epimerization of trans-3-Hydroxy-4-methylpiperidine hydrochloride.

Materials:

  • trans-3-Hydroxy-4-methylpiperidine hydrochloride (high chiral purity starting material)

  • Calibrated heating block or oven

  • HPLC vials

  • A validated chiral HPLC method (see Protocol 2)

  • Solvents to be tested (e.g., Water, Ethanol, Acetonitrile, Toluene)

  • Buffer solutions (e.g., pH 4.0 acetate, pH 7.0 phosphate, pH 9.0 borate)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Test Conditions:

    • For each condition to be tested (e.g., "Water, 80°C", "Toluene, 80°C", "pH 7 Buffer, 60°C"), aliquot a precise volume of the stock solution into an HPLC vial.

    • Carefully evaporate the initial solvent under a gentle stream of nitrogen if it differs from the test solvent.

    • Add the test solvent or buffer to reconstitute the sample to the target concentration.

  • Time Zero (T₀) Analysis: Immediately analyze one sample from each condition set using the chiral HPLC method to establish the initial purity.

  • Incubation: Place the sealed vials in a pre-heated oven or heating block set to the desired temperature.

  • Time Point Analysis: At predetermined intervals (e.g., 1h, 4h, 8h, 24h), remove one vial from each condition set.

  • Quench and Analyze: Immediately cool the vial to room temperature to stop any further degradation. Analyze the sample by chiral HPLC.

  • Data Analysis: For each condition and time point, calculate the percentage of the trans-isomer remaining and the percentage of the cis-isomer formed. Plot the formation of the cis-isomer over time for each condition.

Protocol 2: General Method for Chiral Purity Analysis by HPLC

This is a starting point for developing a specific chiral HPLC method. Optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak IC-3, 250 x 4.6 mm, 3 µm)

Mobile Phase (Isocratic):

  • A typical starting point for normal phase chromatography is a mixture of Hexane and Ethanol with a small amount of a basic additive to improve peak shape.

  • Example: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

Method Parameters:

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30°C (temperature control is crucial for reproducible chiral separations[16])

  • Injection Volume: 15 µL

  • Detection Wavelength: 210 nm (or as determined by a UV scan)

  • Run Time: 50 minutes (or until both isomers have eluted)

Method Validation: The method should be validated for specificity, accuracy, linearity, and precision to ensure reliable results.[18]

Data Summary: Impact of Conditions on Stability

The following table summarizes expected qualitative outcomes from a stability study, illustrating the principles discussed. This should be populated with your own experimental data.

Condition Temperature Time (8h) - % cis-Isomer FormedInterpretation
Water60°C1.2%Protic solvent facilitates low-level epimerization.
Water80°C5.8%Higher temperature significantly accelerates epimerization.
pH 4 Buffer80°C7.5%Acidic conditions accelerate epimerization compared to unbuffered water.
pH 7 Buffer80°C2.1%Neutral pH provides significantly better stability.
Toluene80°C<0.5%Aprotic, non-polar solvent provides the highest stability.
Acetonitrile80°C<0.8%Polar aprotic solvent also shows good stability.
References
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. (Available at: [Link])

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC. (Available at: [Link])

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. (Available at: [Link])

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC Recommendations 1997. (Available at: [Link])

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Improvement of the Synthesis of Chiral Non-Racemic Bicyclic Lactams in the Piperidin-2-ones Series. Semantic Scholar. (Available at: [Link])

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. (Available at: [Link])

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. (Available at: [Link])

  • Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. (Available at: [Link])

  • Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Publishing. (Available at: [Link])

  • Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization. Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. (Available at: [Link])

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])

  • Chiral HPLC Separations. Phenomenex. (Available at: [Link])

  • Racemization Assays. Comprehensive Peptide Science. (Available at: [Link])

  • Ring–Chain Tautomerism of Hydroxyketones. ResearchGate. (Available at: [Link])

  • Troubleshooting Flash Column Chromatography. University of Rochester. (Available at: [Link])

  • Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. (Available at: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (Available at: [Link])

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. (Available at: [Link])

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. (Available at: [Link])

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). (Available at: [Link])

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Benchpeg. (Available at: [Link])

  • Thermal Stability of Amorphous Solid Dispersions. MDPI. (Available at: [Link])

  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Impactfactor. (Available at: [Link])

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PMC. (Available at: [Link])

  • Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. PubMed. (Available at: [Link])

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. (Available at: [Link])

  • enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. (Available at: [Link])

  • Ring-chain tautomerism. YouTube. (Available at: [Link])

  • Conversion of Amino Acids into Amino Alcohols. ResearchGate. (Available at: [Link])

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: H-NMR Stereochemical Assignment of trans-3-Hydroxy-4-methylpiperidine HCl

Executive Summary & Application Context The trans-3-hydroxy-4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a chiral building block for Janus kinase (JAK) inhibitors and vario...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The trans-3-hydroxy-4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a chiral building block for Janus kinase (JAK) inhibitors and various G-protein coupled receptor (GPCR) ligands.

In drug development, the specific stereochemical configuration (trans vs. cis) dictates biological potency. This guide provides an objective, data-driven framework for verifying the trans-diequatorial configuration of 3-hydroxy-4-methylpiperidine hydrochloride using 1H-NMR. It compares this "product" against its primary "alternative"—the cis-diastereomer—and delineates the spectral shifts observed between the hydrochloride salt and the free base.

Experimental Methodology

To ensure reproducible spectral data, the following protocol minimizes solvent-induced conformational changes and exchange broadening.

Sample Preparation Protocol
  • Mass: 10–15 mg of trans-3-hydroxy-4-methylpiperidine HCl.

  • Solvent Selection:

    • Primary (D₂O): Preferred for HCl salts. Eliminates exchangeable protons (OH, NH₂⁺), simplifying the spectrum to the carbon backbone.

    • Secondary (DMSO-d₆): Used if observation of hydroxyl/ammonium protons is required for hydrogen bonding studies.

  • Volume: 0.6 mL (standard 5 mm tube).

  • Reference: TMS (0.00 ppm) or residual solvent peak (HDO @ 4.79 ppm).

Acquisition Parameters[1]
  • Field Strength:

    
     400 MHz (Essential for resolving H3/H4 multiplets).
    
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): 16–32 (Sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s if accurate integration of the methyl doublet is critical).

Comparative Analysis: Trans (Target) vs. Cis (Alternative)

The definitive differentiation between trans and cis isomers in six-membered heterocycles relies on the Karplus Relationship . In the trans-isomer, the substituents (3-OH and 4-Me) prefer the diequatorial orientation to avoid steric strain, placing the vicinal protons (H3 and H4) in a trans-diaxial arrangement.

Spectral Performance Data (D₂O)
FeatureTarget: trans-Isomer Alternative: cis-Isomer Mechanistic Cause
H3 Splitting Large Multiplet (ddd) Narrow Multiplet (q-like)H3 is axial in trans; equatorial in cis.

Coupling
8.0 – 11.0 Hz 2.0 – 5.0 Hz Karplus relation:

(trans) vs.

(cis).
H4 Shift Upfield (~1.4 - 1.6 ppm)Downfield shiftAxial protons are shielded relative to equatorial.
Methyl Group Doublet (

Hz)
Doublet (

Hz)
Methyl is equatorial in both stable conformers.
The "Golden Rule" of Assignment

The critical discriminator is the coupling constant between the carbinol proton (H3) and the methine proton (H4).

  • Observation: If the signal for H3 (typically ~3.5–3.8 ppm) exhibits a large splitting of >8 Hz, the protons are trans-diaxial.

Comparative Analysis: HCl Salt vs. Free Base

Process chemists often monitor the salt formation step. The conversion from Free Base to Hydrochloride Salt induces predictable chemical shift perturbations (Deshielding Effect).

Chemical Shift Perturbation Table
Proton PositionFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Explanation
H2, H6 (

to N)
2.8 – 3.13.3 – 3.6 +0.5 ppmProtonation of N creates a positive charge, withdrawing electron density (deshielding).
H3 (Carbinol) 3.2 – 3.43.6 – 3.9 +0.4 ppmInductive effect of the ammonium cation.
H4 (Methine) 1.2 – 1.41.6 – 1.8 +0.3 ppmWeak inductive effect (beta-position).
4-Me (Methyl) 0.900.95 – 1.0 +0.1 ppmMinimal effect due to distance from Nitrogen.

Note: In D₂O, the acidic protons (


 and 

) exchange with deuterium and disappear. In DMSO-d₆, the

typically appears as two broad singlets at 8.0–9.5 ppm.

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical workflow for assignment and the conformational basis of the analysis.

Stereochemical Decision Tree

Stereochemistry_Logic Start Analyze H3 Signal (3.5 - 3.9 ppm) Measure Measure Vicinal Coupling (J3,4) Start->Measure LargeJ Large J (8 - 11 Hz) Measure->LargeJ Dihedral ~180° SmallJ Small J (2 - 5 Hz) Measure->SmallJ Dihedral ~60° TransConf Trans-Diaxial Protons (Diequatorial Substituents) LargeJ->TransConf CisConf Axial-Equatorial Protons (Axial-Equatorial Substituents) SmallJ->CisConf ResultTrans CONFIRMED: Trans-Isomer TransConf->ResultTrans ResultCis IDENTIFIED: Cis-Isomer (Impurity) CisConf->ResultCis

Figure 1: Decision tree for assigning stereochemistry based on H3-H4 coupling constants.

Conformational Analysis (Karplus Logic)

Conformation_Analysis Molecule Trans-3-OH-4-Me-Piperidine Chair Chair Conformation Molecule->Chair Substituents Substituent Preference (Minimize 1,3-diaxial strain) Chair->Substituents Diequatorial Diequatorial (OH=eq, Me=eq) Substituents->Diequatorial Stable Diaxial Diaxial (OH=ax, Me=ax) Substituents->Diaxial Unstable (Steric Clash) Protons Resulting Proton Geometry (H3 and H4) Diequatorial->Protons Forces H3/H4 Axial Coupling Observed J-Value (> 9 Hz) Protons->Coupling Karplus Eq

Figure 2: Logical flow linking thermodynamic stability to observed NMR parameters.

Detailed Spectral Assignment (Reference Data)

Based on standard piperidine derivatives in D₂O:

  • 0.96 ppm (d, 3H,

    
     Hz):  Methyl group at C4.
    
  • 1.50 – 1.65 ppm (m, 1H): H4 (methine).

  • 1.75 – 1.90 ppm (m, 1H): H5 axial.

  • 2.10 – 2.20 ppm (m, 1H): H5 equatorial.

  • 2.90 – 3.10 ppm (t, 1H): H2 axial (large geminal coupling).

  • 3.35 – 3.50 ppm (m, 2H): H6 axial + H6 equatorial.

  • 3.75 ppm (ddd, 1H,

    
     Hz):  H3 (Carbinol).
    
    • Note: The 10.5 Hz coupling corresponds to the

      
       (trans-diaxial) interaction, confirming the structure.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Karplus relationships and coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Eliel, E. L., et al. (1975). Conformational Analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[3][4] Journal of the American Chemical Society, 97(2), 322–330. Link

  • National Institute of Standards and Technology (NIST). (2023). 4-Hydroxy-N-methylpiperidine Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative

HPLC method development for purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl

This guide details the method development strategy for the purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the method development strategy for the purity analysis of trans-3-Hydroxy-4-methylpiperidine HCl , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.

Executive Summary

The analysis of trans-3-Hydroxy-4-methylpiperidine HCl (CAS 374794-74-8) presents two primary chromatographic challenges:

  • Lack of Chromophore: The saturated piperidine ring lacks conjugation, making standard UV detection (>220 nm) ineffective.

  • Stereochemical Purity: The method must resolve the trans-isomer from the cis-diastereomer and other synthesis byproducts.

This guide compares two distinct analytical approaches:

  • Method A (The "Gold Standard" for Sensitivity): Pre-column Derivatization with Benzoyl Chloride followed by RP-HPLC-UV.

  • Method B (The "High-Throughput" Direct Approach): High-pH Reversed-Phase Chromatography with Low-UV (210 nm) or Charged Aerosol Detection (CAD).

Part 1: Method Development Strategy

The "Chromophore Problem"

Direct analysis of piperidines at 205–210 nm is prone to baseline noise from mobile phase absorption (the "cut-off" effect) and low sensitivity for trace impurities. To achieve the high sensitivity required for pharmaceutical intermediates (LOD < 0.05%), introducing a chromophore is often necessary.

The "Isomer Problem"

Separating cis and trans diastereomers relies on shape selectivity.

  • In Reversed-Phase (C18): The trans-isomer typically adopts a chair conformation where substituents are equatorial/axial, creating a different hydrophobic footprint than the cis-isomer.

  • pH Influence: At low pH, the amine is protonated (

    
    ), reducing retention and peak symmetry. At high pH (>10), the amine is neutral, increasing retention and interaction with the stationary phase, which enhances diastereomeric resolution.
    
Decision Matrix

MethodSelection Start Start: Purity Analysis trans-3-Hydroxy-4-methylpiperidine CheckSens Is High Sensitivity Required? (LOD < 0.05%) Start->CheckSens Deriv Method A: Derivatization (Benzoyl Chloride) CheckSens->Deriv Yes (Trace Impurities) Direct Method B: Direct Analysis (High pH C18) CheckSens->Direct No (Assay/Process Control) UV UV Deriv->UV Detection: UV 254 nm LowUV LowUV Direct->LowUV Detection: UV 210 nm or CAD/ELSD

Caption: Decision matrix for selecting the optimal analytical workflow based on sensitivity requirements.

Part 2: Comparative Protocols

Method A: Pre-Column Derivatization (Recommended for Purity)

This method converts the non-chromophoric amine into a benzamide derivative, which absorbs strongly at 254 nm. This allows for robust detection of impurities without baseline noise.

Mechanism:



1. Sample Preparation Protocol
  • Stock Solution: Dissolve 25 mg of sample in 10 mL of 0.1 M NaOH (neutralizes the HCl salt and acts as a catalyst).

  • Derivatization:

    • Take 1.0 mL of Stock Solution.

    • Add 1.5 mL of Benzoyl Chloride solution (2% v/v in Acetonitrile).

    • Vortex for 30 seconds and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 0.5 mL of 10% Glycine solution (to consume excess benzoyl chloride).

  • Dilution: Dilute to 10 mL with Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.

2. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar byproducts)

    • 2-15 min: 10% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.[1][2][3][5][6]

  • Detection: UV at 254 nm .[5]

  • Temperature: 30°C.

Why this works: The benzoyl group adds hydrophobicity, retaining the polar piperidine well on a C18 column. The cis and trans benzamides have distinct 3D shapes, typically resulting in a resolution (


) > 2.0.
Method B: Direct Analysis (High pH C18)

This method utilizes a "Hybrid" silica column (e.g., Ethylene Bridged Hybrid - BEH) that is stable at pH 10-11. By deprotonating the piperidine (pKa ~11), we achieve reasonable retention and peak shape without derivatization.

1. Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-15 min: 5% → 40% B

    • 15-20 min: 40% → 90% B

  • Flow Rate: 1.0 mL/min.[1][2][3][5][6]

  • Detection:

    • Option 1: UV at 210 nm (Requires high-purity solvents to minimize noise).

    • Option 2: CAD (Charged Aerosol Detector) – Ideal for non-chromophoric purity.

  • Temperature: 40°C (Higher temperature improves mass transfer for basic amines).

Part 3: Performance Comparison Data

The following table summarizes the expected performance metrics based on standard validation parameters for piperidine intermediates.

ParameterMethod A: Derivatization (UV 254)Method B: Direct High pH (UV 210)Method B: Direct (CAD)
Specificity High (Benzoyl group dominates)Moderate (Solvent fronts interfere)High (Universal detection)
LOD (Limit of Detection) < 0.01% (Excellent)~0.05 - 0.1% (Poor)~0.01% (Good)
Linearity (

)
> 0.999> 0.995> 0.990 (Polynomial fit often needed)
Isomer Resolution (

)
> 2.5 (Enhanced by bulky group)> 1.5 (Driven by base neutrality)> 1.5
Prep Time 20 mins (Reaction required)5 mins (Dilute & Shoot)5 mins (Dilute & Shoot)
Robustness HighModerate (pH sensitive)Moderate (Nebulizer sensitive)
Isomer Separation Mechanism

The separation of the cis and trans isomers is critical.[7]

  • Method A: The benzoyl group amplifies the steric difference. The trans-isomer (equatorial/equatorial-like) typically elutes after the cis-isomer due to a flatter conformation interacting more strongly with the C18 ligands.

  • Method B: The separation relies purely on the hydroxyl group's position relative to the methyl group. The resolution is generally tighter than in Method A.

Separation cluster_0 Method A: Derivatized Interaction cluster_1 Method B: Direct Interaction Benzoyl Benzoyl Group (Hydrophobic Anchor) C18 C18 Surface Benzoyl->C18 Strong Retention Stereo Piperidine Ring (Stereo-center) Stereo->C18 Shape Selectivity Amine Neutral Amine (pH 10) C18_B C18 Surface Amine->C18_B Moderate Retention Hydroxyl Hydroxyl Group Hydroxyl->C18_B Polar Repulsion

Caption: Mechanistic difference in retention. Method A uses the benzoyl "anchor" for retention, allowing the stereocenter to dictate selectivity.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from

  • Sigma-Aldrich. (2025). Developing HPLC Methods for Polar Basic Amines: Ascentis & Discovery Tool Kit. Retrieved from

  • National Institutes of Health (PubMed). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. Retrieved from

  • Asian Journal of Pharmaceutical Analysis. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. Retrieved from

Sources

Validation

A Guide to Distinguishing cis- and trans-3-Hydroxy-4-methylpiperidine using NOESY NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Even subtle differences in ste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Even subtle differences in stereochemistry, such as the distinction between cis and trans isomers, can profoundly impact a compound's biological activity, efficacy, and safety profile. The substituted piperidine motif is a common scaffold in many pharmaceuticals, making the unambiguous determination of its substituent arrangement a critical task. This guide provides an in-depth comparison of cis- and trans-3-Hydroxy-4-methylpiperidine, leveraging the power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to confidently assign their relative stereochemistry.

The Challenge: Differentiating Isomers with Identical Connectivity

Cis- and trans-3-Hydroxy-4-methylpiperidine possess the same molecular formula and connectivity. Standard 1D ¹H NMR and even 2D COSY spectra, which reveal through-bond scalar couplings, may not be sufficient to definitively distinguish between these two diastereomers. The key to their differentiation lies in the spatial proximity of their protons, a feature exquisitely probed by the Nuclear Overhauser Effect (NOE).

The Solution: Harnessing Through-Space Interactions with NOESY

The Nuclear Overhauser Effect is a phenomenon where the perturbation of one nuclear spin affects the spin of a spatially close nucleus, leading to a change in its NMR signal intensity.[1][2] The 2D NOESY experiment maps these through-space interactions, providing a correlation map of protons that are close to each other in the molecule (typically within 5 Å).[1][3] This makes it an invaluable tool for elucidating stereochemical relationships.[4][5][6]

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.[6][7] This strong distance dependence allows for a clear distinction between protons that are spatially near (strong NOE) and those that are further apart (weak or absent NOE).

Conformational Considerations of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8] In this conformation, substituents can occupy either axial or equatorial positions. The conformational preference of the substituents on the 3- and 4-positions of the piperidine ring in 3-hydroxy-4-methylpiperidine is crucial for predicting the expected NOE correlations. Generally, bulky groups prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9]

For the purpose of this guide, we will consider the most stable chair conformations for both the cis and trans isomers.

Predicted NOESY Correlations: A Comparative Analysis

The key to distinguishing the cis and trans isomers lies in the unique set of NOE cross-peaks expected for each. The following analysis focuses on the correlations between the protons on the carbons bearing the hydroxyl (C3) and methyl (C4) groups, as well as the methyl protons themselves.

Let's denote the proton at C3 as H3 and the proton at C4 as H4.

Trans-3-Hydroxy-4-methylpiperidine

In the most stable chair conformation of the trans isomer, both the hydroxyl and the methyl groups will preferentially occupy equatorial positions. This leads to a diaxial relationship between H3 and H4.

  • Key Diagnostic NOE: A strong NOE cross-peak is expected between H3 and H4 due to their close spatial proximity (1,3-diaxial relationship).

  • Other Expected NOEs:

    • NOEs between the methyl protons and the axial protons on C2 and C6.

    • NOEs between H3 and the axial protons on C2 and C5.

Cis-3-Hydroxy-4-methylpiperidine

In the most stable chair conformation of the cis isomer, one substituent will be axial and the other equatorial. Assuming the methyl group, being generally bulkier than the hydroxyl group, occupies the equatorial position, the hydroxyl group will be axial. This results in an axial-equatorial relationship between H3 and H4.

  • Key Diagnostic NOE: A weak or absent NOE cross-peak is expected between H3 and H4 due to their greater spatial separation.

  • Other Expected NOEs:

    • A strong NOE is expected between the axial H3 and the other axial protons on the same side of the ring (at C5 and the N-H if protonated).

    • NOEs between the methyl protons and the adjacent equatorial and axial protons.

The following table summarizes the expected key NOE correlations that differentiate the two isomers:

Interacting ProtonsExpected NOE in Trans IsomerExpected NOE in Cis IsomerRationale
H3 and H4 Strong Weak or Absent Diaxial (close) in trans vs. Axial-Equatorial (distant) in cis.
H3 and Axial H5 WeakStrong In the cis isomer, the axial H3 is close to the axial H5 (1,3-diaxial).
Methyl & H3 Weak or AbsentWeakThe distance will depend on the precise conformation and rotational averaging.
Methyl & H4 N/A (geminal)N/A (geminal)These protons are on the same carbon.

Visualizing the Stereochemistry with NOESY

The following diagrams illustrate the key through-space interactions that are expected to be observed in the NOESY spectra of the trans and cis isomers of 3-Hydroxy-4-methylpiperidine.

trans_isomer cluster_trans trans-3-Hydroxy-4-methylpiperidine (Chair Conformation) H3 H3 (ax) H4 H4 (ax) H3->H4 Strong NOE Me Me (eq) OH OH (eq)

Caption: Predicted key NOE correlation for trans-3-Hydroxy-4-methylpiperidine.

cis_isomer cluster_cis cis-3-Hydroxy-4-methylpiperidine (Chair Conformation) H3 H3 (ax) H4 H4 (eq) H3->H4 Weak/Absent NOE Me Me (eq) OH OH (ax)

Caption: Predicted key NOE correlation for cis-3-Hydroxy-4-methylpiperidine.

Experimental Protocol for NOESY Acquisition

A well-designed NOESY experiment is crucial for obtaining high-quality, interpretable data. The following is a generalized protocol for a standard 2D NOESY experiment on a small molecule like 3-hydroxy-4-methylpiperidine.

noesy_workflow SamplePrep Sample Preparation (~5-10 mg in 0.6 mL deuterated solvent) Acquire1D Acquire 1D ¹H Spectrum (Reference and determine spectral width) SamplePrep->Acquire1D SetupNOESY Set up 2D NOESY Experiment (Select pulse sequence, e.g., noesygpph) Acquire1D->SetupNOESY SetParams Set Key Parameters (Mixing time, relaxation delay, scans) SetupNOESY->SetParams Acquisition Data Acquisition (~2.5 - 12 hours) SetParams->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Identify cross-peaks and assign stereochemistry) Processing->Analysis

Caption: General workflow for a 2D NOESY experiment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to a final volume of about 0.6 mL in a high-quality NMR tube.[10][11] Ensure the sample is free of particulate matter.

  • Initial 1D ¹H NMR: Acquire a standard 1D ¹H spectrum to verify the sample's integrity, determine the chemical shifts of all protons, and set the appropriate spectral width for the 2D experiment.

  • NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[12]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Parameter Optimization:

    • Mixing Time (d8 or mixN): This is a critical parameter. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is generally appropriate.[13][14] It may be beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for observing the desired correlations.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.

    • Number of Scans (ns): A higher number of scans per increment (e.g., 8, 16, or 32) will improve the signal-to-noise ratio, which is important as NOE signals can be weak.[10]

    • Number of Increments (ni): The number of increments in the indirect dimension (F1) determines the resolution in that dimension. A value of 256 or 512 is a good starting point.[12]

  • Data Acquisition: The total experiment time will depend on the chosen parameters but can range from a few hours to overnight.[13]

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the 2D NOESY spectrum to identify off-diagonal cross-peaks. The presence or absence of the key diagnostic cross-peaks, as outlined in the table above, will allow for the unambiguous assignment of the cis and trans stereochemistry.

Trustworthiness and Self-Validation

To ensure the reliability of your NOESY data and the resulting stereochemical assignment, consider the following:

  • Purity of the Sample: Ensure your sample is of high purity to avoid misleading correlations from impurities.

  • Appropriate Mixing Time: An incorrectly set mixing time can lead to the non-observation of real NOEs or the appearance of artifacts due to spin diffusion (magnetization transfer to distant protons via an intermediate proton). Running a mixing time series can help validate your observations.

  • Negative Controls: The absence of a cross-peak between protons known to be far apart can serve as a negative control, confirming that the observed correlations are genuine through-space effects.

Conclusion

The 2D NOESY NMR experiment is a robust and definitive method for distinguishing between the cis and trans isomers of 3-Hydroxy-4-methylpiperidine. By carefully analyzing the through-space correlations, particularly the presence or absence of a strong NOE between the protons at C3 and C4, researchers can confidently assign the relative stereochemistry of these and other similarly substituted cyclic compounds. This level of structural detail is indispensable for advancing drug discovery and development programs.

References

  • Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Slideshare. (n.d.). Noesy [autosaved]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]

  • Indiana University NMR Facility. (2010, September). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Bruker. (n.d.). Bruker TopSpin Training Guide for Basic 2D Experiments. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Glycopedia. (n.d.). Rotating Frame NOE: ROE. Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • University of Massachusetts Amherst. (2018, August 8). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Biblio Back Office. (2019, January 13). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Retrieved from [Link]

  • SciSpace. (2019, April 1). a-review-on-nuclear-overhauser-enhancement-noe-and-rotating-1dzyfqkn4u.pdf. Retrieved from [Link]

  • ResearchGate. (2014, January 18). How can you investigate a cis/trans isomer with COSY NMR?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • PubMed. (2001, August 16). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

Sources

Validation

Comparative Stability Guide: Piperidine Hydrochloride Salts in Pharmaceutical Formulations

Executive Summary Piperidine moieties are ubiquitous in pharmacophores (e.g., paroxetine, methylphenidate, donepezil) due to their ability to modulate lipophilicity and receptor binding. The Hydrochloride (HCl) salt is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine moieties are ubiquitous in pharmacophores (e.g., paroxetine, methylphenidate, donepezil) due to their ability to modulate lipophilicity and receptor binding. The Hydrochloride (HCl) salt is the default "first-choice" counterion for these bases due to its high physiological tolerability and low molecular weight.

However, the stability of piperidine HCl salts is not absolute. They exhibit specific vulnerabilities—primarily hygroscopicity-induced disproportionation , Maillard reactions (due to the secondary amine), and polymorphic transitions . This guide compares the stability profile of Piperidine HCl against alternative salt forms (Mesylate, Tartrate) and the Free Base, providing actionable protocols to mitigate risks during formulation development.

Mechanistic Stability Profile

To control stability, one must understand the underlying thermodynamics. The stability of a piperidine HCl salt is governed by the lattice energy of the crystal and the pKa differential between the piperidine nitrogen (typically pKa 10–11) and the counterion.

The Stability Hierarchy

In the solid state, stability generally follows the order of lattice density and melting point.

ParameterPiperidine Free BasePiperidine HCl SaltPiperidine Mesylate/Tartrate
Melting Point Low (Often oils or low-melt solids)High (Strong ionic lattice)Moderate to High
Hygroscopicity Low (Lipophilic)Moderate to High (Critical RH often <70%)Variable (Mesylates often hygroscopic)
Chemical Reactivity High (Lone pair exposed)Low (Protonated nitrogen protects lone pair)Low
Solubility (Aq) PoorExcellent Good to Excellent

Expert Insight: While the HCl salt protects the nitrogen lone pair from oxidation, this protection is lost if the salt disproportionates . This occurs in the "micro-environmental pH" of a tablet pore when moisture allows proton transfer to a basic excipient (e.g., Magnesium Stearate), regenerating the reactive free base.

Comparative Analysis: HCl vs. Alternatives

The following table synthesizes experimental trends for piperidine drugs.

Table 1: Comparative Stability Matrix
FeaturePiperidine HCl Piperidine Mesylate Piperidine Tartrate/Maleate Free Base
Solid-State Stability High. High lattice energy often prevents thermal degradation.Moderate. Sulfonic esters can form if alcohol is present (genotoxic risk).Moderate. Maleates can undergo Michael addition with the amine.Low. Prone to oxidation and sublimation.
Polymorphism Risk High. HCl salts frequently form hydrates (e.g., Paroxetine HCl hemihydrate vs anhydrate).Moderate. Often forms larger, more complex unit cells.Low to Moderate. N/A
Excipient Compatibility Good , but incompatible with strong stearates (lubricants).Good. Variable. Potential esterification with lactose.Poor. Reacts with many excipients.
Corrosivity High. Can corrode stainless steel tooling during compression.Low. Low. Non-corrosive.
Primary Failure Mode Hygroscopicity & Polymorph conversion.Solvolysis or ester formation.Michael Addition (Maleate) or hydrolysis.Oxidation (N-Oxide).

Critical Degradation Pathways

For Piperidine HCl, two pathways dominate stability failures. Understanding these allows for the selection of appropriate stabilizers.

The Maillard Reaction (The "Lactose Trap")

Piperidine is a secondary amine. Even as an HCl salt, equilibrium exists. If formulated with reducing sugars (Lactose, Dextrose), the amine undergoes nucleophilic attack on the sugar's carbonyl, forming a glycosylamine, which rearranges (Amadori rearrangement) to form brown pigments and N-formyl impurities.

  • Risk: High in wet granulation processes.

  • Mitigation: Use Anhydrous Lactose (lower reactivity) or switch to Mannitol/MCC.

N-Nitrosamine Formation (Regulatory Critical)

Secondary amines are the direct precursors to N-nitrosamines (e.g., N-nitroso-piperidine), which are potent carcinogens.

  • Mechanism: Piperidine HCl + Nitrite impurities (in excipients like Crospovidone/MCC)

    
     N-Nitrosamine.
    
  • Mitigation: Scavengers (Ascorbic acid) or strict excipient nitrite limits.

Visualization: Degradation Logic Flow

DegradationPathways cluster_excipients Formulation Risk Factors PiperidineHCl Piperidine HCl Salt (Stable Protonated Form) FreeBase Free Base Equilibrium (Reactive Secondary Amine) PiperidineHCl->FreeBase Disproportionation (High pH / Moisture) NOxide N-Oxide (Oxidative Degradation) FreeBase->NOxide Peroxides / O2 Maillard N-Formyl Derivative (Maillard Reaction w/ Lactose) FreeBase->Maillard Reducing Sugars (Heat + Humidity) Nitrosamine N-Nitroso Piperidine (Reaction w/ Nitrites) FreeBase->Nitrosamine Nitrite Impurities (Acidic Conditions) ReducingSugars Lactose/Dextrose Nitrites Nitrites (ppm level)

Figure 1: Critical degradation pathways for Piperidine HCl salts. Note that the reactive species is often the transient free base.

Experimental Protocols

Use these self-validating protocols to assess the stability of your specific Piperidine HCl candidate.

Protocol A: Binary Excipient Compatibility (Maillard Screening)

Purpose: To detect incompatibility with reducing sugars before full formulation.

  • Preparation: Prepare 1:1 mixtures of Piperidine HCl and key excipients (Lactose Monohydrate, MCC, Magnesium Stearate).

  • Wetting: Add 10% (w/w) water to the mixture to simulate wet granulation or high humidity pore environments.

  • Sealing: Seal in crimped glass vials.

  • Stress: Incubate at 60°C for 2 weeks . (Note: 60°C accelerates the Maillard reaction significantly).

  • Analysis (HPLC):

    • Dissolve sample in diluent (Water/Acetonitrile).

    • Self-Validation Check: Look for a specific peak eluting after the main peak (N-formyl derivatives are less polar).

    • Visual Check: Any yellow/brown discoloration confirms Maillard reaction.

Protocol B: Polymorph Stability Stress Testing

Purpose: To ensure the HCl salt does not convert to a hydrate or different polymorph.

  • Slurry Experiment: Suspend excess Piperidine HCl in water and in acetone (separately).

  • Agitation: Stir at 25°C for 48 hours.

  • Filtration & Drying: Filter the solid and air dry (do not use heat initially to avoid dehydrating potential hydrates).

  • Analysis (PXRD/DSC):

    • Compare Powder X-Ray Diffraction (PXRD) patterns to the starting material.

    • Self-Validation Check: If the water slurry sample shows shifted peaks compared to the acetone sample, a hydrate has formed. This indicates the commercial formulation requires moisture-protective packaging (e.g., Alu-Alu blister).

Salt Selection Decision Tree

Use this logic flow to decide if HCl is the right choice for your Piperidine drug.

SaltSelection Start Start: Piperidine API CheckPKA Is Delta pKa (Base - Acid) > 3? Start->CheckPKA HClTest Synthesize HCl Salt CheckPKA->HClTest Yes AltSalt Evaluate Mesylate/Tartrate CheckPKA->AltSalt No (Weak Base) HygroCheck Is Hygroscopicity > 2% at 75% RH? HClTest->HygroCheck PolyCheck Screen Polymorphs: Are they controllable? HygroCheck->PolyCheck No (Stable) HygroCheck->AltSalt Yes (Too Hygroscopic) SelectHCl SELECT HCl SALT (Standard Choice) PolyCheck->SelectHCl Yes PolyCheck->AltSalt No (Metastable)

Figure 2: Decision logic for selecting Piperidine HCl versus alternative salts.

References

  • Wirth, D. D., et al. (1998). Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1] Journal of Pharmaceutical Sciences.[2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection criteria including pKa rules).
  • Bharate, S. S. (2021).[2] Nitrosamine impurities in pharmaceutical dosage forms: formation, analysis and mitigation strategies. MedChemComm. (Crucial for secondary amine risk assessment).

  • Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Handling and disposing of chemical reagents are as crit...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Handling and disposing of chemical reagents are as critical as the experimental procedure itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride, grounded in established safety principles and regulatory compliance. Our aim is to empower your team with the knowledge to manage chemical waste responsibly, safeguarding both laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the trans isomer may not always be readily available, we can extrapolate a reliable hazard profile from structurally similar compounds, such as 3-hydroxypiperidine and other piperidine derivatives.

Inferred Hazardous Properties:

  • Corrosivity: As a hydrochloride salt, this compound is acidic and can cause severe skin burns and eye damage.[1]

  • Toxicity: Piperidine and its derivatives are often classified as harmful if swallowed or in contact with skin.[2][3] Inhalation of dust or vapors should also be avoided.

  • Environmental Hazard: Many amine derivatives are toxic to aquatic life, meaning they must not be allowed to enter drains or waterways.[4]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] Based on its properties, trans-3-Hydroxy-4-methylpiperidine hydrochloride waste must be managed as hazardous waste , primarily due to its Corrosivity and potential Toxicity .

Hazard CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation As a hydrochloride salt, the compound is acidic and can cause chemical burns upon contact.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage Can cause severe irritation and potentially irreversible eye damage.[1]Use safety goggles and, for larger quantities, a face shield.
Acute Toxicity (Oral) May be harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Environmental Hazard Potentially toxic to aquatic organisms.Prevent release to the environment. Do not dispose of down the drain.[4]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling or disposing of this compound. The selection of PPE is directly dictated by the hazard assessment.

  • Hand Protection: Wear nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]

  • Eye and Face Protection: At a minimum, wear chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133.[9] When handling larger quantities or dealing with spills, a face shield is also required.

  • Skin and Body Protection: A standard lab coat is sufficient for handling small quantities. For larger-scale operations or spill cleanup, a chemically resistant apron or suit may be necessary.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][7]

Part 3: Protocol for Routine Disposal of Unused or Waste Product

This protocol applies to the disposal of residual chemical, contaminated materials (e.g., weigh boats, wipes), or solutions containing trans-3-Hydroxy-4-methylpiperidine hydrochloride.

Step 1: Waste Characterization and Labeling

  • All waste containing this compound must be designated as hazardous waste from the moment of generation.[5]

  • The waste container must be labeled with the words "Hazardous Waste" .[10]

  • The label must also clearly list the full chemical name—"trans-3-Hydroxy-4-methylpiperidine hydrochloride"—and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[10]

Step 2: Container Selection and Management

  • Use only chemically compatible containers, such as those made of high-density polyethylene (HDPE).[11] The container must be in good condition, free from leaks or damage.[6][10]

  • Keep the waste container securely closed at all times, except when adding waste.[5][10] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[10]

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5][10][11]

  • Crucially, segregate this waste from incompatible materials. Based on the reactivity of similar compounds, it should be stored away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[1][12]

  • The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.[6][11]

Step 4: Arranging for Final Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

  • Once the container is 90% full, or before the accumulation time limit set by your institution (typically 6-12 months), contact your facility's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[5][6][10]

  • EH&S will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically incineration at a permitted facility.[11]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain. [4][6]

Part 4: Spill Management and Decontamination Protocol

An inappropriate response can turn a minor spill into a major incident. The following procedures differentiate between small, manageable spills and large, high-hazard situations.

Procedure for Small, Manageable Spills (<100 mL or 100g)

  • Control and Alert: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess and Prepare: Consult the SDS.[13] Ensure the area is well-ventilated and extinguish any nearby ignition sources as a precaution.

  • Don PPE: Wear the appropriate PPE as described in Part 2, including gloves, goggles, a face shield, and a lab coat.

  • Neutralize: Since the compound is an acidic salt, the first step is neutralization. Cautiously cover the spill with an acid neutralizer, such as sodium bicarbonate or soda ash.[8][13][14] This reaction may cause some fizzing. The goal is to bring the pH to a neutral range (6-8), which you can verify with pH paper.

  • Absorb: Once neutralized, absorb the material using an inert absorbent like vermiculite, sand, or chemical spill pads.[7][14]

  • Collect Waste: Using spark-proof tools, carefully scoop the absorbed material and place it into a properly labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill surface thoroughly with soap and water.

  • Dispose: All cleanup materials, including used absorbents, gloves, and wipes, must be placed in the hazardous waste container for disposal.[14][15]

Procedure for Large Spills (>100 mL or 100g) or Spills in Poorly Ventilated Areas

  • EVACUATE IMMEDIATELY. Alert all personnel and evacuate the laboratory, closing the doors behind you.

  • NOTIFY AUTHORITIES. From a safe location, contact your institution's emergency response line (e.g., Public Safety) and the EH&S office.[8]

  • PROVIDE INFORMATION. Be prepared to provide the chemical name, quantity spilled, location, and any known hazards to the emergency responders.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of trans-3-Hydroxy-4-methylpiperidine hydrochloride.

G cluster_0 Start: Waste Generation cluster_1 Waste Type Assessment cluster_2 Spill Response Protocol cluster_3 Routine Disposal Protocol cluster_4 Final Disposal Pathway start trans-3-Hydroxy-4-methylpiperidine hydrochloride Waste Generated spill Accidental Spill start->spill Is it a spill? routine Routine Disposal (Unused/Contaminated Material) start->routine Is it for routine disposal? spill_size Assess Spill Size spill->spill_size label_waste 1. Label as 'Hazardous Waste' with Full Chemical Name routine->label_waste large_spill LARGE SPILL Evacuate & Call EH&S/Emergency spill_size->large_spill >100mL or High Hazard small_spill SMALL SPILL Proceed with Caution spill_size->small_spill <100mL & Manageable neutralize 1. Neutralize with Sodium Bicarbonate small_spill->neutralize absorb 2. Absorb with Inert Material neutralize->absorb collect_spill 3. Collect & Place in Hazardous Waste Container absorb->collect_spill end Contact EH&S for Pickup by Licensed Waste Vendor collect_spill->end container 2. Use Compatible, Closed Container label_waste->container store 3. Store in Segregated Satellite Accumulation Area container->store store->end

Caption: Disposal decision workflow for trans-3-Hydroxy-4-methylpiperidine hydrochloride.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Merced. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • SAFETY DATA SHEET - 3-Methylpiperidine. Thermo Fisher Scientific. [Link]

  • PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Sdfine. [Link]

  • SAFETY DATA SHEET - Piperidine. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. ZefSci. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • SAFETY DATA SHEET (SDS) Hydrochloric Acid. SEASTAR CHEMICALS. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of trans-3-Hydroxy-4-methylpiperidine hydrochloride

The parent compound, piperidine, and its derivatives are known to be irritants and can be toxic. Therefore, a cautious and well-documented approach to handling is essential.

Author: BenchChem Technical Support Team. Date: February 2026

The parent compound, piperidine, and its derivatives are known to be irritants and can be toxic. Therefore, a cautious and well-documented approach to handling is essential. This guide will walk you through the necessary personal protective equipment (PPE), operational procedures for handling and storage, and protocols for disposal, ensuring a self-validating system of safety in your laboratory.

Immediate Safety Concerns and Hazard Assessment

Based on analogous compounds, trans-3-Hydroxy-4-methylpiperidine hydrochloride is anticipated to pose the following risks:

  • Skin and Eye Damage: Direct contact can lead to irritation or severe burns, with a high risk of serious eye damage[4].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[5].

  • Toxicity: The compound may be harmful if swallowed, with some piperidine hydrochlorides classified as toxic upon ingestion[6][7].

Given these potential hazards, a comprehensive suite of personal protective equipment is the first and most critical line of defense.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not merely a suggestion but a mandatory practice to prevent exposure. The following table outlines the recommended PPE for handling trans-3-Hydroxy-4-methylpiperidine hydrochloride.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves.Piperidine and its derivatives can be absorbed through the skin. Always use solvent-resistant gloves[8]. Check gloves for any signs of degradation before use and dispose of them immediately after handling the compound. Double gloving is recommended for prolonged handling.
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical splash goggles.This combination provides maximum protection against splashes and airborne particles, which can cause severe eye damage[4]. Contact lenses should not be worn when handling this chemical[9].
Body Protection A flame-resistant lab coat worn over personal clothing.A lab coat provides a removable barrier in case of a spill. Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits. All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training[10].

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline the lifecycle of handling trans-3-Hydroxy-4-methylpiperidine hydrochloride in the laboratory.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE verify Verify Fume Hood Functionality prep->verify gather Gather Materials verify->gather weigh Weigh Compound in Fume Hood gather->weigh Transfer to Handling Phase dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff Doff PPE Correctly dispose_waste->doff

Caption: Workflow for the safe handling of trans-3-Hydroxy-4-methylpiperidine hydrochloride.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you are familiar with the location and operation of emergency equipment, such as the safety shower and eyewash station.

    • Don all required PPE as outlined in the table above.

    • Work within a certified chemical fume hood to minimize inhalation exposure[11].

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a draft shield or weigh the material in a container that can be sealed for transport to the fume hood.

    • Handle the compound gently to avoid creating dust.

    • If transferring the compound, use a spatula and avoid pouring the solid.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use[12][13].

  • Storage:

    • Store trans-3-Hydroxy-4-methylpiperidine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][14].

    • The storage area should be clearly labeled with the appropriate hazard warnings[3].

    • Ensure the container is tightly sealed to prevent the release of vapors and contamination[12][15].

Spill and Emergency Procedures

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit for chemicals.

    • Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

    • Prevent the spill from entering drains[4][12].

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8][16]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][14].

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Segregation: All materials contaminated with trans-3-Hydroxy-4-methylpiperidine hydrochloride, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container[4][8].

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.

By adhering to these detailed procedures, researchers can confidently and safely handle trans-3-Hydroxy-4-methylpiperidine hydrochloride, ensuring both the integrity of their work and the well-being of the laboratory community.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Penta chemicals. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safety Data Sheet: 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride. AFG Bioscience LLC. [Link]

  • Safety Data Sheet: PIPERIDINE. AmericanBio. [Link]

  • Safety Data Sheet: Piperidine hydrochloride. [Link]

  • Safety Data Sheet: Piperidine. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safety Data Sheet: 4-Methylpiperidine. [Link]

  • Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Chemos GmbH&Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 2
trans-3-Hydroxy-4-methylpiperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.